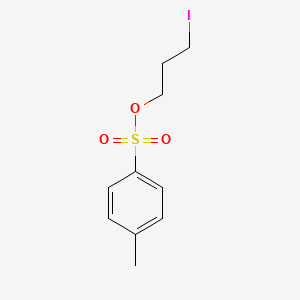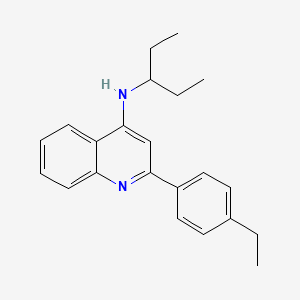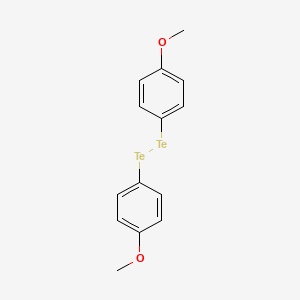
3-Iodopropyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodopropyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C10H13IO3S. It is a derivative of benzenesulfonate, where the sulfonate group is attached to a 4-methylbenzene ring, and an iodopropyl group is attached to the sulfonate. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodopropyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-iodopropanol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodopropyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Depending on the conditions, products can range from alcohols to carboxylic acids.
Applications De Recherche Scientifique
3-Iodopropyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for labeling or cross-linking studies.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of 3-Iodopropyl 4-methylbenzenesulfonate involves its reactivity towards nucleophiles and bases. The iodine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The sulfonate group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Cyclohexylpropyl 4-methylbenzenesulfonate
- 3-Cyclopentylidenylpropyl 4-methylbenzenesulfonate
- 2-Methoxyethyl 4-methylbenzenesulfonate
- 2-Aminoethanaminium 4-methylbenzenesulfonate
Uniqueness
3-Iodopropyl 4-methylbenzenesulfonate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other similar compounds. The iodine atom’s ability to act as a leaving group makes this compound particularly useful in nucleophilic substitution reactions, enabling the synthesis of a wide range of derivatives.
Propriétés
Formule moléculaire |
C10H13IO3S |
|---|---|
Poids moléculaire |
340.18 g/mol |
Nom IUPAC |
3-iodopropyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H13IO3S/c1-9-3-5-10(6-4-9)15(12,13)14-8-2-7-11/h3-6H,2,7-8H2,1H3 |
Clé InChI |
APGJRDULKKLXMF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dihydrodibenzo[c,E]thiepine 6,6-dioxide](/img/structure/B11948323.png)









![tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene](/img/structure/B11948395.png)



